4'-Phenoxy-2,4,6-trinitrodiphenylamine

Description

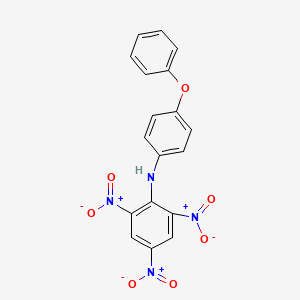

4'-Phenoxy-2,4,6-trinitrodiphenylamine (CAS: 2919-12-2) is a nitro-substituted diphenylamine derivative with the molecular formula C₁₂H₈N₄O₆ . Its structure consists of a central diphenylamine backbone, where one benzene ring is substituted with three nitro groups (2,4,6-positions), and the other bears a phenoxy group at the 4'-position. This compound is primarily synthesized via nucleophilic aromatic substitution (SNAr) reactions between 2,4,6-trinitrophenyl ethers and aniline derivatives under controlled conditions . Its applications are rooted in energetic materials due to the high nitro content, though its stability and reactivity are modulated by the phenoxy substituent.

Properties

CAS No. |

143424-67-3 |

|---|---|

Molecular Formula |

C18H12N4O7 |

Molecular Weight |

396.3 g/mol |

IUPAC Name |

2,4,6-trinitro-N-(4-phenoxyphenyl)aniline |

InChI |

InChI=1S/C18H12N4O7/c23-20(24)13-10-16(21(25)26)18(17(11-13)22(27)28)19-12-6-8-15(9-7-12)29-14-4-2-1-3-5-14/h1-11,19H |

InChI Key |

XYHLXVACXKGEHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4’-Phenoxy-2,4,6-trinitrodiphenylamine typically involves the nitration of diphenylamine followed by the introduction of a phenoxy group. One common method involves the reaction of diphenylamine with a nitrating agent such as nitric acid to introduce the nitro groups. This is followed by the reaction with phenol or a phenoxy derivative under suitable conditions to attach the phenoxy group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4’-Phenoxy-2,4,6-trinitrodiphenylamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.

Reduction: The nitro groups in the compound can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The phenoxy group can undergo oxidation reactions to form quinone derivatives under suitable conditions.

Scientific Research Applications

4’-Phenoxy-2,4,6-trinitrodiphenylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 4’-Phenoxy-2,4,6-trinitrodiphenylamine involves its interaction with molecular targets through its nitro and phenoxy groups. The nitro groups can participate in electron transfer reactions, while the phenoxy group can engage in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a family of trinitrodiphenylamine derivatives, where substituents on the phenoxy ring significantly influence chemical and physical properties. Key analogs include:

Substituent Effects :

Reactivity and Stability

- Base-Catalyzed Reactions: In acetonitrile, 4'-Phenoxy-2,4,6-trinitrodiphenylamine reacts with aniline via a zwitterionic intermediate (equilibrium constant K₁), with rate constants (k_An) influenced by substituent electronic effects. Ethoxy and phenoxy groups reduce reaction rates compared to chloro-substituted analogs due to steric hindrance .

- Solvent Effects : In dimethyl sulfoxide (DMSO), both uncatalyzed and base-catalyzed pathways are observed, contrasting with acetonitrile’s exclusive base catalysis .

Explosive Properties

- 4'-Phenoxy-2,4,6-trinitrodiphenylamine: Less sensitive than HND but serves as a precursor. Its detonation velocity (VD) and pressure are moderate due to balanced nitro content and phenoxy stabilization .

- HND (Hexanitrodiphenylamine) : Superior explosive performance (VD ~7,500 m/s) but lower thermal stability, prone to decomposition above 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.